![molecular formula C18H13ClN4OS B3501938 4-(5-chloro-2-methoxyphenyl)-5-(2-quinolinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B3501938.png)
4-(5-chloro-2-methoxyphenyl)-5-(2-quinolinyl)-4H-1,2,4-triazole-3-thiol
Overview
Description
4-(5-chloro-2-methoxyphenyl)-5-(2-quinolinyl)-4H-1,2,4-triazole-3-thiol is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is commonly referred to as CMT-3 and has been extensively studied for its biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of CMT-3 is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. CMT-3 has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a role in cancer cell invasion and metastasis. CMT-3 has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a signaling pathway that plays a role in inflammation and cancer development.
Biochemical and Physiological Effects:
CMT-3 has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, promotion of bone formation, and reduction of inflammation and pain. CMT-3 has also been shown to have antioxidant properties, which may contribute to its therapeutic effects.
Advantages and Limitations for Lab Experiments
One of the advantages of using CMT-3 in lab experiments is its ability to inhibit cancer cell growth, which makes it a potential candidate for cancer therapy. CMT-3 has also been shown to promote bone formation, which makes it a potential candidate for bone regeneration therapy. However, one of the limitations of using CMT-3 in lab experiments is its potential toxicity, which may limit its therapeutic applications.
Future Directions
There are several future directions for the study of CMT-3, including the optimization of its synthesis method, the development of more potent and selective analogs, and the exploration of its potential applications in other fields, such as neurodegenerative diseases. The use of CMT-3 in combination with other drugs or therapies may also be explored to enhance its therapeutic effects.
Conclusion:
In conclusion, CMT-3 is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research is needed to fully understand the potential of CMT-3 in various fields and to optimize its therapeutic applications.
Scientific Research Applications
CMT-3 has been studied extensively for its potential applications in various fields, including cancer research, bone regeneration, and anti-inflammatory therapy. In cancer research, CMT-3 has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. In bone regeneration, CMT-3 has been shown to promote bone formation and increase bone density. In anti-inflammatory therapy, CMT-3 has been shown to reduce inflammation and pain in animal models.
properties
IUPAC Name |
4-(5-chloro-2-methoxyphenyl)-3-quinolin-2-yl-1H-1,2,4-triazole-5-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN4OS/c1-24-16-9-7-12(19)10-15(16)23-17(21-22-18(23)25)14-8-6-11-4-2-3-5-13(11)20-14/h2-10H,1H3,(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLUYPCXXOBBMMX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)N2C(=NNC2=S)C3=NC4=CC=CC=C4C=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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